![molecular formula C17H26N2O3 B3147088 tert-Butyl 4-[(2-aminophenoxy)methyl]piperidine-1-carboxylate CAS No. 614730-59-5](/img/structure/B3147088.png)

tert-Butyl 4-[(2-aminophenoxy)methyl]piperidine-1-carboxylate

説明

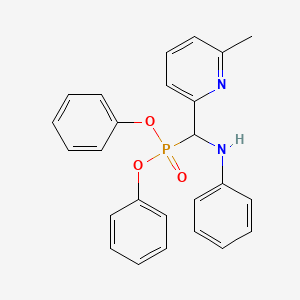

“tert-Butyl 4-[(2-aminophenoxy)methyl]piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H26N2O3 . It has a molecular weight of 306.41 . The compound appears as a yellow to brown solid .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate” was synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution .Molecular Structure Analysis

The InChI code for the compound is 1S/C17H26N2O3/c1-17(2,3)22-16(20)19-10-8-13(9-11-19)12-21-15-6-4-14(18)5-7-15/h4-7,13H,8-12,18H2,1-3H3 . This indicates the molecular structure of the compound.科学的研究の応用

Building Block in Organic Synthesis

This compound serves as a useful building block or intermediate in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones . These derived compounds have shown a wide spectrum of biological activities.

Biological Evaluation

The compound has been subjected to biological evaluation against several microorganisms and found to be moderately active . This suggests potential applications in the development of new antimicrobial agents.

Synthesis of SIRT2 Inhibitors

It can be used as a starting material in the synthesis of N-(3-(4-hydroxyphenyl)-propenoyl)-amino acid tryptamides, which can act as silent information regulator human type 2 (SIRT2) inhibitors . SIRT2 inhibitors have potential therapeutic applications in neurodegenerative diseases and cancer.

Synthesis of Crizotinib Intermediates

The compound is an important intermediate in the synthesis of biologically active compounds such as crizotinib . Crizotinib is an anti-cancer drug used in the treatment of non-small cell lung cancer.

X-ray Diffraction Studies

The compound has been characterized by FT-IR, 1H & 13C NMR and LCMS spectroscopic studies, and its structure has been confirmed by single crystal X-ray diffraction analysis . This makes it a valuable compound for teaching and research in the field of crystallography.

Drug Discovery

Due to its easy modificability, proper alkality, water solubility, and the capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, the incorporation of the piperazine ring is considered as an important synthetic strategy in the field of drug discovery .

作用機序

Target of Action

Tert-Butyl 4-[(2-aminophenoxy)methyl]piperidine-1-carboxylate is a precursor used in the synthesis of fentanyl and its analogues . Fentanyl is a potent opioid receptor agonist, specifically targeting the mu-opioid receptors. These receptors play a crucial role in pain perception and analgesia.

Mode of Action

As a precursor in the synthesis of fentanyl, this compound doesn’t directly interact with biological targets. This binding inhibits the release of nociceptive neurotransmitters, resulting in analgesia .

Biochemical Pathways

The compound itself doesn’t directly affect any biochemical pathways By binding to mu-opioid receptors, it inhibits adenylate cyclase, decreasing cyclic AMP levels. This leads to hyperpolarization of the neuron and inhibition of neurotransmitter release .

Pharmacokinetics

It has a rapid onset and short duration of action .

Result of Action

The direct result of the action of this compound is the production of fentanyl, a potent opioid analgesic. Fentanyl’s action on the mu-opioid receptors results in significant analgesia, sedation, and respiratory depression .

Action Environment

The action of this compound as a precursor in fentanyl synthesis is influenced by various factors in the chemical environment, including temperature, pH, and the presence of other reactants. The stability and efficacy of the resulting fentanyl are also influenced by these factors, as well as by biological factors such as the patient’s metabolism and the presence of other drugs .

特性

IUPAC Name |

tert-butyl 4-[(2-aminophenoxy)methyl]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-10-8-13(9-11-19)12-21-15-7-5-4-6-14(15)18/h4-7,13H,8-12,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXCNEFPTRTVCEQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=CC=C2N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{5-[4-(Trifluoromethyl)phenyl]isoxazol-3-yl}methan-1-ol](/img/structure/B3147023.png)

![3-{[(3-Chloro-4-fluorophenyl)sulfonyl]amino}propanoic acid](/img/structure/B3147035.png)

![rac-(1R,5S)-6-Azabicyclo[3.2.1]octan-7-one](/img/structure/B3147064.png)

![tert-Butyl 2-((methylsulfonyl)oxy)-7-azaspiro[3.5]nonane-7-carboxylate](/img/structure/B3147078.png)

![tert-Butyl 4-[(2-nitrophenoxy)methyl]piperidine-1-carboxylate](/img/structure/B3147080.png)